Lower Lipophilicity vs. 3-Methoxy Analog
The target compound exhibits a calculated partition coefficient (XLogP3-AA) of 1.5, which is 0.3 log units lower than that of 3-methoxy-2-methylbenzoic acid (XLogP3 = 1.8) [1][2]. This difference arises despite the target having an additional methylene carbon, indicating that the benzylic ether oxygen in the methoxymethyl group contributes to greater aqueous compatibility. For procurement decisions involving lead optimization or intermediate selection where lower logP correlates with reduced hERG binding or improved metabolic stability, this quantifiable divergence provides a rational basis for compound selection.
| Evidence Dimension | Lipophilicity (XLogP3-AA computed partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | 3-Methoxy-2-methylbenzoic acid (CAS 55289-06-0): XLogP3 = 1.8 |
| Quantified Difference | ΔXLogP3 = -0.3 (target less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019.06.18 / 2025.04.14 releases) |
Why This Matters
A 0.3 log unit decrease in XLogP3 can translate to a measurable difference in aqueous solubility and membrane permeability, directly influencing in vivo pharmacokinetic profiles and synthetic intermediate workup procedures.
- [1] PubChem Compound Summary for CID 66764367. XLogP3-AA: 1.5. https://pubchem.ncbi.nlm.nih.gov/compound/2648939-82-4 (accessed 2026-04-25). View Source
- [2] PubChem Compound Summary for CID 7021483. XLogP3-AA: 1.8. https://pubchem.ncbi.nlm.nih.gov/compound/55289-06-0 (accessed 2026-04-25). View Source
